![molecular formula C19H18ClN3O2S B2633887 3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896018-78-3](/img/structure/B2633887.png)

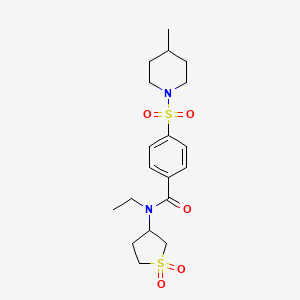

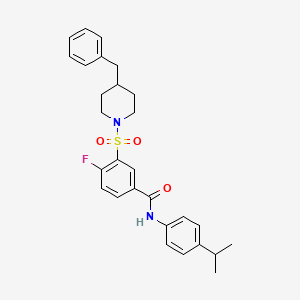

3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the current search results . These properties would need to be determined experimentally.Applications De Recherche Scientifique

Structural and Medicinal Significance

The compound of interest, featuring a 1,3,4-oxadiazole ring, is part of a broader class of synthetic molecules known for their diverse biological activities. 1,3,4-Oxadiazole derivatives are known to bind effectively with various enzymes and receptors in biological systems, facilitating a wide range of bioactivities due to their unique structural features. These compounds exhibit potential therapeutic value across a spectrum of diseases, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viruses, and more. Their role in medicinal chemistry is underscored by their ability to serve as the foundation for the development of new drugs with enhanced activity and reduced toxicity (Verma et al., 2019).

Synthetic Approaches and Biological Oriented Drug Synthesis (BIODS)

The synthesis of 1,3,4-oxadiazole structures, including those similar to the compound , has been a focal point for research aimed at developing new medications. These efforts have highlighted various classical and innovative methods for obtaining 1,3,4-oxadiazole derivatives, emphasizing their significant role in biologically oriented drug synthesis (BIODS). The synthesized compounds have demonstrated considerable antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, underlining the importance of these derivatives in pharmaceutical research and development (Karpenko et al., 2020).

1,3,4-Oxadiazole in New Drug Development

The presence of a 1,3,4-oxadiazole core in molecules has been highlighted for its versatility in drug development. These compounds are not only used as bioisosteres of carboxylic acids, carboxamides, and esters but also find applications beyond pharmacology, including polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. Their broad pharmacological applications reflect on the structural significance of the 1,3,4-oxadiazole moiety in contributing to the discovery and enhancement of new therapeutic agents (Rana et al., 2020).

Environmental Impact of Chlorophenyl Derivatives

The environmental impact of chlorophenyl compounds, a component of the compound in focus, has been evaluated concerning their toxicity to aquatic and mammalian life. Although these compounds generally exert moderate toxic effects, their significance in environmental chemistry and toxicology provides valuable insights into managing and mitigating their impact on ecosystems. This aspect underlines the need for responsible handling and disposal of chlorophenyl-containing compounds to prevent environmental contamination (Krijgsheld & Gen, 1986).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-12-3-4-13(2)16(11-12)18-22-23-19(25-18)21-17(24)9-10-26-15-7-5-14(20)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGIBTJZBCGURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)

![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)

![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)